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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel Diacylglycerol O-
acyltransferase 1 (DGAT1) inhibitor, GSK2973980A, with other well-characterized DGAT
inhibitors. The information presented is intended to assist researchers in evaluating the
potential of these compounds for metabolic disease research and therapeutic development.

Introduction to DGAT Inhibition

Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in triglyceride synthesis,
catalyzing the final step of this metabolic pathway. There are two main isoforms, DGAT1 and
DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and
possess distinct biochemical properties and tissue expression patterns. DGAT1 is highly
expressed in the small intestine and is primarily involved in the absorption of dietary fat, while
DGAT2 is the predominant isoform in the liver. Inhibition of DGAT1 is a therapeutic strategy
being explored for the management of metabolic disorders such as obesity, type 2 diabetes,
and dyslipidemia. Several DGAT inhibitors have been developed, with GSK2973980A being a
notable compound from GlaxoSmithKline.

Comparative Analysis of DGAT Inhibitors

This section provides a quantitative comparison of GSK2973980A with other known DGAT
inhibitors, including Pradigastat (LCQ908), AZD7687, and the DGAT2-selective inhibitor PF-
06424439.
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arge VSs. Vs. VSs.
d < IC50 J J i
DGAT2 ACAT1 ACAT2
GSK29739
DGAT1 3 nM >2900-fold  >10 uM >10 uM [1]
80A
>175-fold
Pradigastat (>10,000 >10,000 >10,000
DGAT1 57 nM [2]
(LCQ908) nM for nM nM
DGAT2)
79%
AZD7687 DGAT1 80 nM >400-fold inhibition at - [31[4]
10 uM
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PF- 14 nM (for for DGAT2
DGAT2 - - [5]
06424439 DGAT?2) (>50 uM
for DGAT1)
Compound Animal Model Key Findings Reference
Reduced plasma
Diet-induced obese triglycerides, body
GSK2973980A _ _ [6]
mice weight, and food
intake.
] Dogs (oral lipid Decreased serum
Pradigastat (LCQ908) ] ) [7]
tolerance test) triglyceride levels.
Markedly reduced
AZD7687 Healthy male subjects  postprandial [8]

triglyceride excursion.

PF-06424439
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Dose-dependent
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Table 3: Clinical Development Status and Key
Observations

Highest o
Key Clinical
Compound Development . Reference
Observations
Phase

Favorable safety
o profile in 7-day toxicity
GSK2973980A Preclinical o [9]
studies in rats and

dogs.

Reduced fasting
triglycerides in
patients with familial

) Phase Il ] )

Pradigastat (LCQ908) ) ) chylomicronemia [71[10][11][12]
(Discontinued)

syndrome (FCS).
Gastrointestinal side

effects were reported.

Dose- and diet-related
gastrointestinal side

AZD7687 Phase | effects (nausea, [81[13]
vomiting, diarrhea)

were dose-limiting.

Well-tolerated safety
PF-06424439 Phase | profile in early clinical [3]
studies.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and experimental approaches, the
following diagrams illustrate the triglyceride synthesis pathway, a general workflow for
evaluating DGAT inhibitors, and the principle of the Cellular Thermal Shift Assay (CETSA).
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Caption: Triglyceride synthesis pathway highlighting the role of DGAT1/2.
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Caption: Generalized workflow for the discovery and evaluation of DGAT inhibitors.
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Caption: Principle of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Experimental Protocols

Detailed experimental protocols are essential for the accurate interpretation and replication of
research findings. Below are summaries of key methodologies used in the characterization of
DGAT inhibitors.

In Vitro DGAT Enzyme Activity Assay (Radiometric)

This assay measures the enzymatic activity of DGAT by quantifying the incorporation of a
radiolabeled acyl-CoA into a diacylglycerol (DAG) substrate to form a triglyceride (TG).
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e Enzyme Source: Microsomal fractions from cells or tissues expressing the DGAT enzyme.
e Substrates:

o Acyl acceptor: 1,2-dioleoyl-sn-glycerol (DOG).

o Acyl donor: [14C]oleoyl-CoA.

» Reaction Buffer: Typically contains Tris-HCI buffer (pH 7.4-8.0), MgClI2, and bovine serum
albumin (BSA).

e Procedure:

o

The DGAT inhibitor (e.g., GSK2973980A) at various concentrations is pre-incubated with
the enzyme source.

o The reaction is initiated by the addition of the radiolabeled acyl-CoA.

o The reaction is incubated at 37°C for a defined period.

o The reaction is stopped by the addition of a solution of isopropanol/heptane/water.
o Lipids are extracted, and the phases are separated.

o The organic phase containing the radiolabeled TG is collected and dried.

o The amount of radioactivity incorporated into the TG is quantified by liquid scintillation
counting.

o Data Analysis: IC50 values are determined by plotting the percent inhibition of DGAT activity
against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of a drug with its target protein
in a cellular environment. The principle is that a protein becomes more thermally stable when
bound to a ligand.[14]
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Cell Culture: Cells expressing the target protein (e.g., HepG2 cells for DGAT1) are cultured
to a suitable confluency.

Compound Treatment: Cells are treated with the DGAT inhibitor or vehicle for a specific
duration.

Heat Treatment: The cell suspension is divided into aliquots and heated to a range of
temperatures.

Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from
the precipitated proteins by centrifugation.

Protein Detection: The amount of soluble target protein at each temperature is quantified,
typically by Western blotting or mass spectrometry.

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a
function of temperature. A shift in the melting curve to a higher temperature in the presence
of the inhibitor indicates target engagement.[14]

In Vivo Models of Dyslipidemia
Animal models are crucial for evaluating the in vivo efficacy of DGAT inhibitors.
o Oral Fat Tolerance Test (OFTT):

o Animal Model: Mice or rats are fasted overnight.

o Procedure: A baseline blood sample is collected. The animals are then orally administered
the DGAT inhibitor or vehicle, followed by an oral gavage of a lipid source (e.g., corn oil).

o Endpoint: Blood samples are collected at various time points after the lipid challenge, and
plasma triglyceride levels are measured to assess the effect of the inhibitor on
postprandial lipemia.[15]

e Diet-Induced Obesity (DIO) Model:

o Animal Model: Rodents are fed a high-fat diet for several weeks to induce obesity, insulin
resistance, and dyslipidemia.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/25101824/
https://pubmed.ncbi.nlm.nih.gov/20385122/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Procedure: The DIO animals are treated with the DGAT inhibitor or vehicle over a chronic
period.

o Endpoints: Body weight, food intake, plasma lipid levels, and glucose tolerance are
monitored throughout the study. At the end of the study, tissues can be collected for further
analysis.[6]

Summary and Conclusion

GSK2973980A emerges as a highly potent and selective DGAT1 inhibitor with a promising
preclinical profile. Its high selectivity against DGAT2 and other acyltransferases suggests a
lower potential for off-target effects. Preclinical studies have demonstrated its efficacy in
reducing postprandial triglycerides and promoting weight loss in rodent models.

In comparison, other DGAT1 inhibitors like Pradigastat and AZD7687 have shown clinical
proof-of-concept in reducing triglyceride levels in humans. However, their clinical development
has been hampered by gastrointestinal side effects, which appear to be a class-wide issue for
potent DGAT1 inhibitors. The development of the DGAT2-selective inhibitor PF-06424439
represents an alternative approach, targeting the hepatic contribution to triglyceride synthesis.

The comprehensive data presented in this guide, including comparative potency, in vivo
efficacy, and detailed experimental methodologies, provides a valuable resource for
researchers in the field of metabolic diseases. The distinct profiles of these inhibitors
underscore the importance of isoform selectivity and the ongoing need to balance efficacy with
tolerability in the development of novel therapeutics targeting triglyceride metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. AHigh-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of
Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.analytik-jena.com/import/assets/12562422_AppNote_qPCR_0004_en.pdf
https://www.benchchem.com/product/b12433303?utm_src=pdf-body
https://www.benchchem.com/product/b12433303?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28957646/
https://pubmed.ncbi.nlm.nih.gov/28957646/
https://pubmed.ncbi.nlm.nih.gov/28957646/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12433303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

2. medchemexpress.com [medchemexpress.com]

3. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1:
Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.nchbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

5. caymanchem.com [caymanchem.com]
6. analytik-jena.com [analytik-jena.com]

7. jscimedcentral.com [jscimedcentral.com]

8. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human
single-dose study - PubMed [pubmed.ncbi.nim.nih.gov]

9. GSK2973980A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

10. The role of DGAT1 and DGAT?2 in regulating tumor cell growth and their potential clinical
implications - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients
with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nim.nih.gov]

13. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-
cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed
[pubmed.ncbi.nim.nih.gov]

15. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent
models of postprandial hyperlipidemia - PubMed [pubmed.nchbi.nlm.nih.gov]

To cite this document: BenchChem. [A Head-to-Head Comparison of GSK2973980A with
Known DGAT Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12433303#head-to-head-comparison-of-
gsk2973980a-with-known-dgat-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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